molecular formula C10H11N B1294366 3,4-DIMETHYLPHENYLACETONITRILE CAS No. 3020-06-2

3,4-DIMETHYLPHENYLACETONITRILE

Cat. No.: B1294366
CAS No.: 3020-06-2
M. Wt: 145.2 g/mol
InChI Key: XNSHCUIBMZSUGL-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYLACETONITRILE is an organic compound with the molecular formula C10H11N It is a derivative of acetonitrile where the acetonitrile group is attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYLACETONITRILE typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile compound .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of phase-transfer catalysts can also be employed to improve the reaction rate and selectivity. The final product is typically purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYLACETONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-DIMETHYLPHENYLACETONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for various therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYLACETONITRILE depends on its specific application. In organic synthesis, the nitrile group can act as a nucleophile or electrophile, participating in various reactions to form new carbon-nitrogen bonds. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Similar in structure but with methoxy groups instead of methyl groups.

    4-Methoxyphenylacetonitrile: Contains a single methoxy group on the aromatic ring.

    Benzyl cyanide: Lacks the methyl substituents on the aromatic ring

Uniqueness

3,4-DIMETHYLPHENYLACETONITRILE is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSHCUIBMZSUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184296
Record name 3,4-Xylylacetonitrile
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3020-06-2
Record name 3,4-Dimethylbenzeneacetonitrile
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Record name 3,4-Xylylacetonitrile
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Record name 3020-06-2
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Record name 3,4-Xylylacetonitrile
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Record name 3,4-xylylacetonitrile
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Record name 3,4-XYLYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a solution of 6.8 g of 90% sodium cyanide dissolved in 6.5 ml of distilled water while being subjected to heating was added a solution of 15.5 g of 3,4-dimethylbenzyl chloride in 20 ml of dry ethanol; and the resultant mixture was heated at the boiling temperature for 10 hours and then cooled to room temperature. This solution was added to 50 ml of distilled water and extracted twice with 150 ml of ethyl ether. The organic solvent was removed to obtain 11.5 g(yield 79%) of 3,4-dimethylbenzyl cyanide, which was dissolved in 50 ml of dry tetrahydrofuran. The organic solution was slowly added to a dispersion of 6.0 g of LiALH4 suspended in 150 ml of dry tetrahydrofuran; and the mixture was heated at the boiling point for 14 hours. This reaction mixture was cooled to room temperature; and 16 ml of 1N NaOH and 8 ml of distilled water were slowly added thereto. Thereafter, this reaction mixture was filtered through a Celite layer to obtain solids, which were dissolved in a mixture of 250 ml of ethyl ether and 250 ml of ethyl alcohol and filtered. After the filtrate was basified with 5N NaOH aqueous solution and extracted with dichloromethane(200 ml×2), the solvent was evaporated and distilled under reduced pressure to provide 5.6 g(yield 48%) of the title compound.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture solution of 3,4-dimethylbenzyl chloride 10 g (64.7 mmol) in dimethyl formamide (15 ml) was treated with sodium cyanide (15.85 g, 323.8 mmol) for 16 hrs at 100° C. The mixture was diluted with H2O and extracted with CH2Cl2 several times. The combined organic layers were washed with H2O, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:10) as an eluant to give compound 2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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